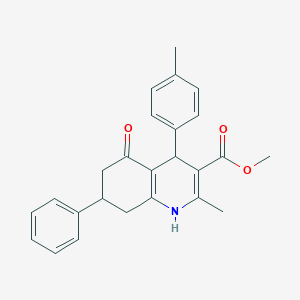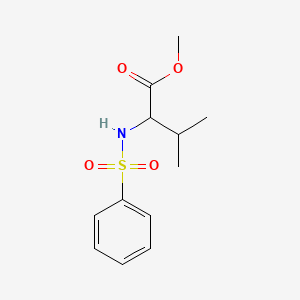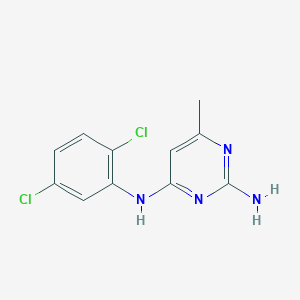![molecular formula C21H28N4O4 B4974245 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4974245.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline, also known as AG-1478, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. AG-1478 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth and differentiation. In
Wirkmechanismus
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline selectively inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor (9). This leads to the inhibition of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways, which are involved in the regulation of cell growth, differentiation, and survival (10). The inhibition of these pathways results in the inhibition of cell proliferation and induction of apoptosis in cancer cells (11).
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer (12, 13). N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and maintenance (14). Moreover, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been shown to sensitize cancer cells to chemotherapy and radiation therapy (15). In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (16).
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has several advantages for lab experiments. It is a highly selective inhibitor of EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. Moreover, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been extensively studied and its mechanism of action is well understood. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. Moreover, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has poor solubility in water, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline. One direction is the development of more potent and selective EGFR inhibitors based on the structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline. Another direction is the investigation of the role of EGFR in the regulation of immune responses and inflammation. Moreover, the combination of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline with other targeted therapies or immunotherapies could potentially enhance its antitumor activity. Finally, the development of EGFR-targeted imaging agents based on N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline could have important clinical applications in cancer diagnosis and treatment monitoring.
Conclusion:
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline is a selective inhibitor of EGFR tyrosine kinase that has been widely used in scientific research for its potential therapeutic applications. N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been shown to inhibit the growth of various cancer cell lines and sensitize cancer cells to chemotherapy and radiation therapy. N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has several advantages for lab experiments, including its high selectivity and well-understood mechanism of action. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has some limitations, such as its short half-life and poor solubility. There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline, including the development of more potent and selective EGFR inhibitors and the investigation of its role in immune responses and inflammation.
Synthesemethoden
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline involves a series of chemical reactions starting from 3,4-dimethoxybenzaldehyde. The detailed synthesis method has been described in several research papers (1, 2). In brief, the synthesis involves the condensation of 3,4-dimethoxybenzaldehyde with 2-nitrobenzene in the presence of a base, followed by reduction of the resulting imine with sodium borohydride to obtain the corresponding amine. The amine is then reacted with 4-methylpiperazine and ethyl bromide to yield N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been extensively used in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo (3, 4). N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has also been used to study the role of EGFR in the regulation of cell growth, differentiation, and apoptosis (5, 6). Moreover, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been used in the development of various EGFR-targeted therapies, such as monoclonal antibodies and small molecule inhibitors (7, 8).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-23-10-12-24(13-11-23)17-5-6-19(25(26)27)18(15-17)22-9-8-16-4-7-20(28-2)21(14-16)29-3/h4-7,14-15,22H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODYEEATMVHDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-6-(4-ethylphenyl)-N-(2-hydroxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4974173.png)
![N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4974182.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)

![methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)

![N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974213.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4974224.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4974231.png)
![methyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4974240.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B4974249.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4974254.png)
![2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4974255.png)